molecular formula C17H12N2O4 B2485129 [2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 721901-71-9

[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2485129
CAS No.: 721901-71-9
M. Wt: 308.293
InChI Key: HDWDRZICPXURHD-UHFFFAOYSA-N
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Description

[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate: is an organic compound that features both a cyano group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-cyanoaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 4-formylbenzoic acid derivatives.

    Reduction: 4-aminobenzoic acid derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The formyl group can form covalent bonds with amino groups in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Cyanoanilino)-2-oxoethyl] 4-methylbenzoate
  • [2-(4-Cyanoanilino)-2-oxoethyl] 4-hydroxybenzoate
  • [2-(4-Cyanoanilino)-2-oxoethyl] 4-chlorobenzoate

Uniqueness

Compared to similar compounds, [2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate is unique due to the presence of both a cyano and a formyl group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications.

Properties

IUPAC Name

[2-(4-cyanoanilino)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c18-9-12-3-7-15(8-4-12)19-16(21)11-23-17(22)14-5-1-13(10-20)2-6-14/h1-8,10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWDRZICPXURHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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